molecular formula C10H13ClFN3 B1489198 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine CAS No. 2022325-61-5

4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine

Cat. No. B1489198
CAS RN: 2022325-61-5
M. Wt: 229.68 g/mol
InChI Key: NPIPITIHJUXPSZ-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H13ClFN3 . It has a molecular weight of 229.68 g/mol.


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .


Physical And Chemical Properties Analysis

The compound appears as a white powder . Its melting point is between 85-87°C .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine”, are being utilized in different ways as anticancer agents . They could potentially be used in the development of new anticancer drugs.

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . They could be used in the development of drugs to treat various viral infections.

Antimalarial Applications

The compound could potentially be used in the development of antimalarial drugs . Malaria is a major global health issue, and new treatments are always in demand.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . This suggests that “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” could be used in the development of new antimicrobial and antifungal drugs.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have shown analgesic (pain-relieving) and anti-inflammatory properties . This suggests that “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” could be used in the development of new pain relief and anti-inflammatory drugs.

Anti-Alzheimer Applications

Piperidine derivatives could potentially be used in the development of drugs to treat Alzheimer’s disease . Alzheimer’s is a degenerative brain disease that currently has no cure, so new treatments are urgently needed.

Antipsychotic Applications

Finally, piperidine derivatives have shown potential as antipsychotic agents . This suggests that “4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” could be used in the development of new drugs to treat psychiatric disorders.

properties

IUPAC Name

4-chloro-6-[4-(fluoromethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIPITIHJUXPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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